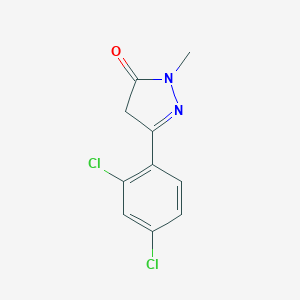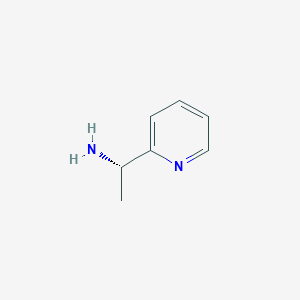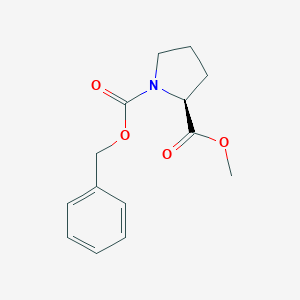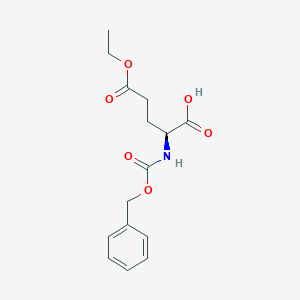![molecular formula C9H16O3 B152487 (2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde CAS No. 133398-57-9](/img/structure/B152487.png)
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is a chemical compound used in scientific research. It is a chiral building block that is commonly used in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is not well understood. However, it is believed to act as a chiral building block, which can lead to the synthesis of chiral compounds. It is also believed to act as a chiral ligand, which can be used in asymmetric catalysis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde are not well understood. However, it is believed to have minimal toxicity and is generally considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in laboratory experiments include its chiral nature, which can lead to the synthesis of chiral compounds. It is also relatively easy to synthesize and is generally considered safe for use in laboratory experiments. The limitations of using ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in laboratory experiments include its limited solubility in certain solvents and its relatively high cost.
Orientations Futures
There are several future directions for the use of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in scientific research. One direction is the development of new synthetic methods for ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde, which could lead to more efficient and cost-effective synthesis. Another direction is the development of new applications for ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde, such as its use in the synthesis of new chiral drugs. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde.
In conclusion, ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is a chiral building block that is commonly used in scientific research. It has several applications, including its use in the synthesis of chiral compounds and chiral ligands. While its mechanism of action and biochemical and physiological effects are not well understood, it is generally considered safe for use in laboratory experiments. There are several future directions for the use of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in scientific research, including the development of new synthetic methods and new applications.
Méthodes De Synthèse
((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is synthesized using a multi-step process. The first step involves the reaction of (S)-glycidol with diethylzinc to form a chiral zinc alkoxide. This is followed by the reaction of the chiral zinc alkoxide with (R)-glycidol to form the chiral epoxide. The final step involves the oxidation of the chiral epoxide with a suitable oxidizing agent to form ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde.
Applications De Recherche Scientifique
((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is used in various scientific research applications. It is commonly used as a chiral building block in the synthesis of various compounds. It is also used in the synthesis of chiral ligands, which are used in asymmetric catalysis. Additionally, ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is used in the synthesis of chiral drugs.
Propriétés
Numéro CAS |
133398-57-9 |
|---|---|
Nom du produit |
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3/t7-,8-,9-/m1/s1 |
Clé InChI |
RWEZZEBPLLEJBN-IWSPIJDZSA-N |
SMILES isomérique |
CCCCC[C@H]([C@@H]1[C@H](O1)C=O)O |
SMILES |
CCCCCC(C1C(O1)C=O)O |
SMILES canonique |
CCCCCC(C1C(O1)C=O)O |
Synonymes |
2,3-epoxy-4-hydroxynonanal 2,3-epoxy-4-hydroxynonanal, (2alpha,3beta(R*)), (+-)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



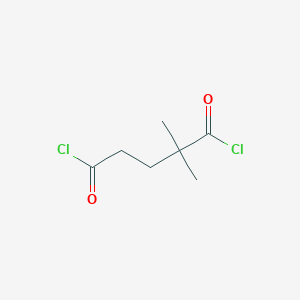

![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)



